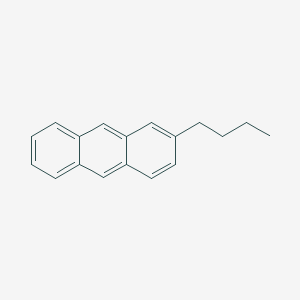
2-Butylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It consists of an anthracene core with a butyl group attached at the second position. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylanthracene typically involves Friedel-Crafts alkylation of anthracene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}{14}\text{H}{10} + \text{C}{4}\text{H}{9}\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{18}\text{H}_{18} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
2-Butylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2-Butylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This allows it to participate in various photophysical and photochemical processes. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence and phosphorescence.
Comparación Con Compuestos Similares
Anthracene: The parent compound of 2-Butylanthracene, consisting of three fused benzene rings.
2-Methylanthracene: Similar structure with a methyl group instead of a butyl group.
9,10-Diphenylanthracene: Contains phenyl groups at the 9th and 10th positions.
Uniqueness of this compound: this compound is unique due to the presence of the butyl group, which influences its solubility, reactivity, and photophysical properties. This makes it distinct from other anthracene derivatives and suitable for specific applications in materials science and electronic devices.
Propiedades
Número CAS |
52251-72-6 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
2-butylanthracene |
InChI |
InChI=1S/C18H18/c1-2-3-6-14-9-10-17-12-15-7-4-5-8-16(15)13-18(17)11-14/h4-5,7-13H,2-3,6H2,1H3 |
Clave InChI |
SGHGTABSBRRVLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















